molecular formula C29H31N3O3 B11419851 1-(2-ethoxyphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11419851
M. Wt: 469.6 g/mol
InChI Key: RFSIPDNZYNNMAE-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core, an ethoxyphenyl group, and a benzodiazolyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-ethoxyphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of a benzodiazole core with a pyrrolidin-2-one moiety and ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O3/c1-3-34-27-16-9-7-14-25(27)32-20-22(19-28(32)33)29-30-23-12-5-6-13-24(23)31(29)17-10-18-35-26-15-8-4-11-21(26)2/h4-9,11-16,22H,3,10,17-20H2,1-2H3

InChI Key

RFSIPDNZYNNMAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5C

Origin of Product

United States

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